N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(5-Chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 5-chloro-2-methylphenyl group at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-4-12(18)9-15(10)20-17(24)16-11(2)23(22-21-16)14-7-5-13(19)6-8-14/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOFZGUQPHLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Structure and Composition
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClF NO
- Molecular Weight : 335.77 g/mol
- CAS Number : 1434142-01-4
Physical Properties
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 319.7 ± 42.0 °C |
| Flash Point | 147.1 ± 27.9 °C |
| LogP | 2.76 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The mechanism of action primarily involves the inhibition of key enzymes associated with cancer cell proliferation.
-
Cell Line Studies :
- The compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, in one study, derivatives exhibited IC values ranging from 1.1 μM to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Inhibition Studies :
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties linked to compounds containing the triazole moiety.
- Mechanistic Insights :
Case Study 1: Synthesis and Evaluation
A study synthesized various triazole derivatives and evaluated their biological activities through molecular docking and simulation studies. The results indicated that modifications at specific positions on the triazole ring could lead to enhanced binding affinity to target proteins involved in cancer progression .
Case Study 2: Clinical Implications
A clinical trial involving a related triazole compound showed significant improvements in patient outcomes when used as an adjunct therapy in chemotherapy regimens for advanced cancers, suggesting a promising avenue for further exploration .
Scientific Research Applications
Anticancer Properties
1,2,3-Triazole derivatives, including N-(5-chloro-2-methylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Case Study: Lung Cancer
A review highlighted the effectiveness of 1,2,3-triazole-containing compounds in treating lung cancer. These compounds demonstrated the ability to synergize with existing therapies like sorafenib to enhance anticancer effects while minimizing toxicity .
Antimicrobial Activity
The triazole ring structure is known for its broad-spectrum antimicrobial activity. Compounds containing this moiety have shown efficacy against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Antiviral Effects
Recent studies have also pointed to the antiviral potential of 1,2,3-triazole derivatives. They may inhibit viral replication through interference with viral enzymes or host cell interactions . This makes them candidates for further development against viral infections.
Drug Development
The unique structural characteristics of this compound allow it to serve as a scaffold for drug development. Its ability to interact with various biological targets makes it suitable for designing multitargeted drugs aimed at complex diseases such as cancer and infections .
Enzyme Inhibition
This compound has shown promise in inhibiting cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The 1,2,3-triazole ring can be constructed via click chemistry methods that are efficient and yield high purity products .
Stability and Solubility
Studies indicate that this compound exhibits good stability under various pH conditions and has favorable solubility profiles in both aqueous and organic solvents. These properties are crucial for pharmaceutical formulations .
Comparison with Similar Compounds
Key Observations :
- Halogen Influence : Compounds 4 and 5 are isostructural, differing only in the halogen substituent (Cl vs. F). Despite similar conformations, crystal packing varies due to halogen size and electronegativity .
- Synthetic Methods : The target compound’s analogs are synthesized via coupling reactions using EDCI/HOBt in DMF, yielding 62–71% for pyrazole-triazole derivatives .
- Thermal Stability : Melting points of analogs range widely (123–183°C), influenced by substituent polarity and crystallinity .
Crystallographic and Conformational Analysis
- Isostructurality : Compounds 4 and 5 crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Both exhibit planar triazole-pyrazole-thiazole cores, but one fluorophenyl group is perpendicular to the plane, affecting intermolecular interactions .
- Software Validation : Structures were refined using SHELXL and visualized via WinGX/ORTEP, ensuring high reliability in bond lengths and angles .
Key Observations :
Physicochemical Property Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
